Cas no 20115-23-5 (phenyl pentanoate)
phenyl pentanoate Chemical and Physical Properties
Names and Identifiers
-
- Pentanoic acid, phenylester
- phenyl pentanoate
- PHENYL VALERATE
- EINECS 243-521-0
- PHENYL
- Phenyl-valerat
- Valeriansaeure-phenylester
- valeric acid phenyl ester
- Valeryloxy-benzol
- DTXSID50173930
- NS00026523
- F2158-2213
- 20115-23-5
- Pentanoic acid, phenyl ester;Valeric acid, phenyl ester
- Phenyl pentanoate #
- BCP26152
- Valeric acid, phenyl ester
- SCHEMBL643462
- MVIMPQVBUPCHEV-UHFFFAOYSA-N
- phenylvalerate
- FT-0695354
- AKOS003028181
- Pentanoic acid, phenyl ester
- DTXCID6096421
- pentanoic acid phenyl ester
- DB-244723
- STL477958
- G69632
-
- Inchi: 1S/C11H14O2/c1-2-3-9-11(12)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3
- InChI Key: MVIMPQVBUPCHEV-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C(CCCC)=O
Computed Properties
- Exact Mass: 178.09900
- Monoisotopic Mass: 178.099
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 26.3A^2
Experimental Properties
- Density: 1.0292 (rough estimate)
- Melting Point: Not available
- Boiling Point: 270.46°C (rough estimate)
- Flash Point: 95.2±7.7 °C
- Refractive Index: 1.5240 (estimate)
- PSA: 26.30000
- LogP: 2.78220
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
phenyl pentanoate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
phenyl pentanoate Customs Data
- HS CODE:2915600000
- Customs Data:
China Customs Code:
2915600000Overview:
HS:2915600000 butyrate\Valeric acid, its salts and esters VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2915600000 butanoic acids and pentanoic acids and their salts and esters VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
phenyl pentanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P307886-100mg |
phenyl pentanoate |
20115-23-5 | 100mg |
45.00 | 2021-07-20 | ||
| TRC | P307886-500mg |
phenyl pentanoate |
20115-23-5 | 500mg |
130.00 | 2021-07-20 | ||
| TRC | P307886-1g |
Phenyl Pentanoate |
20115-23-5 | 1g |
$ 52.00 | 2023-09-06 | ||
| TRC | P307886-2.5g |
Phenyl Pentanoate |
20115-23-5 | 2.5g |
$ 63.00 | 2023-09-06 | ||
| TRC | P307886-5g |
Phenyl Pentanoate |
20115-23-5 | 5g |
$ 75.00 | 2023-09-06 | ||
| A2B Chem LLC | AF28285-100mg |
PHENYL VALERATE |
20115-23-5 | 98% | 100mg |
$106.00 | 2024-04-20 | |
| A2B Chem LLC | AF28285-250mg |
PHENYL VALERATE |
20115-23-5 | 98% | 250mg |
$182.00 | 2024-04-20 | |
| A2B Chem LLC | AF28285-1g |
PHENYL VALERATE |
20115-23-5 | 98% | 1g |
$509.00 | 2024-04-20 | |
| A2B Chem LLC | AF28285-10mg |
PHENYL VALERATE |
20115-23-5 | 10mg |
$86.00 | 2024-01-01 | ||
| Life Chemicals | F2158-2213-0.25g |
phenyl pentanoate |
20115-23-5 | 95% | 0.25g |
$94.0 | 2023-09-06 |
phenyl pentanoate Related Literature
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Grant G. Smith,Scott W. Cowley J. Chem. Soc. D 1971 1066
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Larisa V. Sigolaeva,Galina V. Dubacheva,Marya V. Porus,Arkadi V. Eremenko,Elena V. Rudakova,Galina F. Makhaeva,Rudy J. Richardson,Ilya N. Kurochkin Anal. Methods 2013 5 3872
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Mothukuri Ganesh Kumar,Sachitanand M. Mali,Hosahudya N. Gopi Org. Biomol. Chem. 2013 11 803
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Francisco Castillo,Rodrigo Faúndez,Jorge Tapia,Camilo Verdugo,Marcelo Preite,Ivonne Chávez,Juan Manuel-Manriquez,Pedro D. Ortiz,Ximena Zarate,Eduardo Schott New J. Chem. 2022 46 6609
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Brian F. Patenaude,Erik B. Berda,Samuel Pazicni Polym. Chem. 2022 13 677
Additional information on phenyl pentanoate
Recent Advances in the Study of Phenyl Pentanoate (20115-23-5) in Chemobiological Applications
Phenyl pentanoate (CAS: 20115-23-5), an ester derivative of pentanoic acid and phenol, has recently garnered significant attention in the field of chemobiological research due to its versatile applications in drug development, fragrance synthesis, and biochemical assays. This research briefing aims to synthesize the latest findings on phenyl pentanoate, highlighting its chemical properties, biological activities, and potential therapeutic applications. The compound's unique structural features, including its lipophilic phenyl group and ester linkage, make it a promising candidate for various biomedical and industrial uses.
Recent studies have focused on the synthesis and optimization of phenyl pentanoate to enhance its bioavailability and stability. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that phenyl pentanoate exhibits improved metabolic stability compared to its parent compounds, pentanoic acid and phenol, when tested in vitro. The researchers employed high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to characterize the compound's pharmacokinetic profile, revealing a half-life of approximately 4.5 hours in human liver microsomes. These findings suggest that phenyl pentanoate could serve as a viable prodrug or intermediate in pharmaceutical formulations.
In addition to its pharmacokinetic advantages, phenyl pentanoate has shown promise as a bioactive molecule in antimicrobial and anti-inflammatory applications. A recent preprint on bioRxiv reported that phenyl pentanoate exhibited moderate inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. The study attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, as evidenced by electron microscopy and fluorescence-based assays. Furthermore, preliminary in vivo experiments in murine models indicated that phenyl pentanoate reduced pro-inflammatory cytokine levels by up to 40%, suggesting potential applications in treating inflammatory disorders.
The industrial applications of phenyl pentanoate have also expanded, particularly in the fragrance and flavor industry. A 2024 market analysis by Chemical & Engineering News highlighted its growing use as a cost-effective alternative to traditional aromatic esters. Its mild, fruity odor profile and compatibility with synthetic and natural substrates make it an attractive ingredient for perfumes and food additives. Regulatory agencies, including the FDA and EFSA, have recently approved phenyl pentanoate for limited use in consumer products, further driving its commercial adoption.
Despite these advancements, challenges remain in the large-scale production and application of phenyl pentanoate. Current synthetic routes often involve costly catalysts or generate undesirable byproducts. A breakthrough study in Green Chemistry (2023) proposed an enzymatic synthesis method using immobilized lipases, achieving a yield of 85% with minimal environmental impact. This green chemistry approach aligns with the growing demand for sustainable production methods in the pharmaceutical and chemical industries.
In conclusion, phenyl pentanoate (20115-23-5) represents a multifaceted compound with significant potential in chemobiological research and industrial applications. Ongoing studies are exploring its role in drug delivery systems, its synergistic effects with other bioactive compounds, and its long-term safety profile. As research progresses, phenyl pentanoate may emerge as a key player in the development of novel therapeutics and specialty chemicals.
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